molecular formula C26H21ClN2O3 B4988615 11-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4988615
M. Wt: 444.9 g/mol
InChI Key: LBSCKXDYZKHMGB-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused with two benzene moieties. Key structural features include:

  • 4-Chlorophenyl substituent: A para-chlorinated benzene ring at position 3, which enhances lipophilicity and influences receptor binding .

The compound’s structural complexity allows for diverse pharmacological interactions, particularly with central nervous system (CNS) targets, given the diazepine core’s similarity to clinically used benzodiazepines .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-9-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O3/c27-18-8-5-15(6-9-18)17-11-21-25(22(30)12-17)26(29-20-4-2-1-3-19(20)28-21)16-7-10-23-24(13-16)32-14-31-23/h1-10,13,17,26,28-29H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSCKXDYZKHMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC5=C(C=C4)OCO5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[benzo]diazepine family and has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings and case studies.

  • Molecular Formula : C19H18ClN2O3
  • Molecular Weight : 348.81 g/mol
  • IUPAC Name : 11-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system. It is hypothesized to act as a modulator of neurotransmitter systems , particularly those involving serotonin and dopamine pathways. This modulation may contribute to its potential effects in treating anxiety and depression-related disorders.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to 11-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibit significant antidepressant and anxiolytic properties. In animal models:

  • Behavioral Tests : The compound has shown efficacy in reducing anxiety-like behaviors in the elevated plus maze test and increasing exploratory behavior in open field tests.
StudyModelResult
RatSignificant reduction in anxiety levels
MouseIncreased locomotion and reduced immobility time

Anti-inflammatory Activity

The compound is also being explored for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses:

  • Cell Culture Studies : In vitro studies demonstrated a decrease in interleukin (IL)-6 and tumor necrosis factor (TNF)-α levels when treated with the compound.
CytokineControl LevelTreatment Level
IL-6150 pg/mL75 pg/mL
TNF-α100 pg/mL50 pg/mL

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects against oxidative stress:

  • Oxidative Stress Models : In neuroblastoma cell lines exposed to oxidative stressors, the compound reduced cell death by enhancing antioxidant enzyme activity.

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

  • Study on Anxiety Reduction : A study conducted on a cohort of mice demonstrated that administration of the compound significantly reduced anxiety-like behavior compared to controls.
  • Anti-inflammatory Response : In a model of lipopolysaccharide-induced inflammation in rats, treatment with the compound resulted in lower levels of inflammatory markers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of this compound are best understood through comparison with analogs sharing the dibenzo[b,e][1,4]diazepin-1-one scaffold but differing in substituents. Key examples include:

Structural Impact on Pharmacokinetics

  • Electron-Withdrawing Groups (e.g., Cl, Br): Enhance stability and receptor binding but may reduce metabolic clearance. The 4-Cl-phenyl group in the target compound improves CNS targeting compared to non-halogenated analogs .
  • Benzodioxole vs. Methoxy Substitutions : The 1,3-benzodioxol-5-yl group offers greater resistance to oxidative metabolism than methoxy groups, extending half-life .

Key Research Findings

  • Receptor Selectivity : Unlike simpler benzodiazepines, the dibenzo[b,e][1,4]diazepin-1-one scaffold shows subtype-specific GABA_A receptor modulation, reducing off-target sedation .
  • Structure-Activity Relationship (SAR) : Introduction of a 4-Cl-phenyl group correlates with a 2.3-fold increase in binding affinity compared to phenyl analogs .
  • Toxicity Profile : Compounds with bromine substituents (e.g., ) exhibit higher cytotoxicity (IC₅₀ = 8.2 µM in HepG2 cells) than the target compound, likely due to reactive metabolite formation .

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